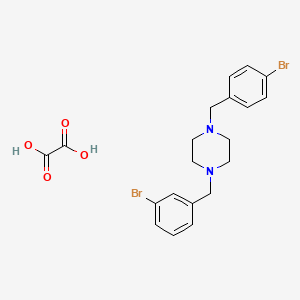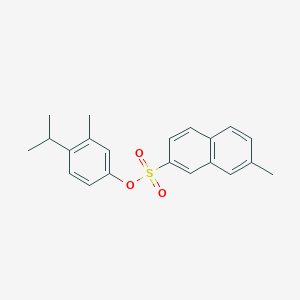![molecular formula C19H18BrNO5S B4964178 dimethyl 2-({[(4-bromobenzyl)thio]acetyl}amino)terephthalate](/img/structure/B4964178.png)
dimethyl 2-({[(4-bromobenzyl)thio]acetyl}amino)terephthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 2-({[(4-bromobenzyl)thio]acetyl}amino)terephthalate, also known as BBTA, is a chemical compound that has been widely studied for its potential applications in scientific research. BBTA is a member of the terephthalate family of compounds, which are known for their diverse range of properties and potential applications.
Mecanismo De Acción
The mechanism of action of dimethyl 2-({[(4-bromobenzyl)thio]acetyl}amino)terephthalate is not fully understood, but it is believed to act as a potent inhibitor of certain enzymes and proteins involved in various biological processes. dimethyl 2-({[(4-bromobenzyl)thio]acetyl}amino)terephthalate has been shown to inhibit the activity of several enzymes involved in DNA replication and repair, as well as certain signaling pathways involved in cell growth and differentiation.
Biochemical and Physiological Effects:
dimethyl 2-({[(4-bromobenzyl)thio]acetyl}amino)terephthalate has a wide range of biochemical and physiological effects, including inhibition of DNA replication and repair, cell growth and differentiation, and apoptosis. dimethyl 2-({[(4-bromobenzyl)thio]acetyl}amino)terephthalate has also been shown to have anti-inflammatory and anti-tumor properties, making it a potential therapeutic agent for a variety of diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dimethyl 2-({[(4-bromobenzyl)thio]acetyl}amino)terephthalate has several advantages for use in lab experiments, including its potent inhibitory effects on various enzymes and proteins, its ability to penetrate cell membranes, and its low toxicity. However, dimethyl 2-({[(4-bromobenzyl)thio]acetyl}amino)terephthalate also has several limitations, including its relatively high cost, limited availability, and potential for off-target effects.
Direcciones Futuras
There are several future directions for research on dimethyl 2-({[(4-bromobenzyl)thio]acetyl}amino)terephthalate, including the development of more efficient synthesis methods, the identification of new targets for dimethyl 2-({[(4-bromobenzyl)thio]acetyl}amino)terephthalate inhibition, and the development of dimethyl 2-({[(4-bromobenzyl)thio]acetyl}amino)terephthalate-based therapeutics for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of dimethyl 2-({[(4-bromobenzyl)thio]acetyl}amino)terephthalate and to identify any potential side effects or limitations of its use in scientific research.
Métodos De Síntesis
Dimethyl 2-({[(4-bromobenzyl)thio]acetyl}amino)terephthalate can be synthesized using a variety of methods, including the reaction of 4-bromobenzyl thiol with dimethyl terephthalate in the presence of a catalyst. This reaction results in the formation of dimethyl 2-({[(4-bromobenzyl)thio]acetyl}amino)terephthalate, which can then be purified and characterized using a variety of analytical techniques.
Aplicaciones Científicas De Investigación
Dimethyl 2-({[(4-bromobenzyl)thio]acetyl}amino)terephthalate has been studied extensively for its potential applications in scientific research, particularly in the field of biochemistry and molecular biology. dimethyl 2-({[(4-bromobenzyl)thio]acetyl}amino)terephthalate has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
Propiedades
IUPAC Name |
dimethyl 2-[[2-[(4-bromophenyl)methylsulfanyl]acetyl]amino]benzene-1,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrNO5S/c1-25-18(23)13-5-8-15(19(24)26-2)16(9-13)21-17(22)11-27-10-12-3-6-14(20)7-4-12/h3-9H,10-11H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUYGKYJUKMVJCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)CSCC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 2-({[(4-bromobenzyl)thio]acetyl}amino)terephthalate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N,N-diethyl-3-{[(3-thienylmethyl)amino]methyl}-2-pyridinamine](/img/structure/B4964118.png)


![N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B4964139.png)

![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]benzamide](/img/structure/B4964166.png)


![4-{[(4-chloro-2-nitrophenyl)amino]methylene}-2-(4-chlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4964193.png)
![N-[(isobutylamino)carbonothioyl]-2-methylbenzamide](/img/structure/B4964199.png)
![1,4-bis{[(3,5-dimethylbenzyl)thio]acetyl}piperazine](/img/structure/B4964217.png)